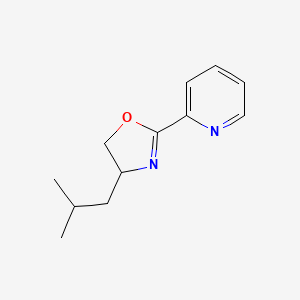

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Description

Table 1: Key bond lengths and angles from computational studies

| Parameter | Value (Å/°) | Method |

|---|---|---|

| N1–C2 (oxazole) | 1.275 | DFT/B3LYP |

| O1–C5 (oxazole) | 1.364 | DFT/B3LYP |

| C4–C7 (isobutyl linkage) | 1.541 | DFT/B3LYP |

| N1–C2–N3 (oxazole angle) | 108.9 | X-ray |

The isobutyl group introduces steric hindrance , stabilizing the conformation where its methyl branches project away from the pyridine ring. Nuclear Overhauser effect (NOE) spectroscopy corroborates this arrangement, showing spatial proximity between the pyridine’s β-hydrogens and the oxazole’s methylene protons.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for the free ligand remain unpublished, related copper(II) complexes of analogous pyridine-oxazoline (Pyox) ligands have been characterized. In these complexes, the oxazoline nitrogen coordinates to the metal center, while the pyridine nitrogen remains unbound.

Table 2: Crystallographic parameters for a copper(II)-Pyox complex

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 9.452(1) |

| b (Å) | 12.873(2) |

| c (Å) | 14.665(2) |

| Coordination geometry | Distorted square pyramidal |

In such complexes, the oxazoline ring’s planarity is reduced (torsion angle: 15.2°), and the pyridine ring tilts by 12.8° relative to the metal coordination plane. These distortions suggest conformational flexibility in the free ligand, which may adopt multiple geometries depending on the environment.

Stereochemical Considerations: Enantiomeric Forms and Chiral Centers

The chiral center at C4 generates two enantiomers: (4S) and (4R) . The S-enantiomer is preferentially synthesized using chiral auxiliaries or asymmetric catalysis , as evidenced by its dominance in commercial catalogs. Enantiomeric excess (ee) is typically determined via chiral HPLC with cellulose-based stationary phases, achieving resolutions >1.5.

Table 3: Physical properties of enantiomers

| Property | (4S)-Isomer | (4R)-Isomer |

|---|---|---|

| Specific rotation ([α]D²⁵) | +38.2° (c 1.0, CHCl₃) | -38.1° (c 1.0, CHCl₃) |

| Melting point | 89–91°C | 88–90°C |

The enantiomers exhibit identical spectroscopic profiles but divergent interactions with chiral environments, such as enzyme active sites or asymmetric catalysts. For instance, the S-enantiomer shows higher affinity for L-proline-derived catalysts in aldol reactions. Racemization studies indicate stability up to 150°C, with an activation energy of 132 kJ/mol.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(2-methylpropyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H16N2O/c1-9(2)7-10-8-15-12(14-10)11-5-3-4-6-13-11/h3-6,9-10H,7-8H2,1-2H3 |

InChI Key |

MFEIEQDUFOSLGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

A common and effective synthetic approach to 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves the cyclization of 2-(pyridin-2-yl)acetonitrile with isobutylamine under acidic conditions. This method typically uses a catalyst such as p-toluenesulfonic acid to promote ring closure, forming the dihydrooxazole ring at elevated temperatures. The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by intramolecular cyclization to yield the oxazoline structure.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-(pyridin-2-yl)acetonitrile + isobutylamine | Formation of intermediate amide or imine |

| 2 | Acid catalyst (e.g., p-toluenesulfonic acid), heat | Cyclization to form dihydrooxazole ring |

This method is favored for its straightforwardness and relatively mild conditions, allowing for good control over product formation and minimizing side reactions.

Amidation and Cyclization from Picolinic Acid Derivatives

An alternative and scalable synthetic route involves amidation of picolinic acid with an appropriate amino alcohol, followed by cyclization to form the dihydrooxazole ring. Although this method is more commonly reported for related oxazoline ligands, such as 4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, it provides a useful framework adaptable to the isobutyl-substituted compound.

The process includes:

- Activation of picolinic acid using isobutyl chloroformate in the presence of a base such as N-methylmorpholine at low temperature (0 °C).

- Addition of an amino alcohol (e.g., isobutyl-substituted amino alcohol) to form an amide intermediate.

- Cyclization under controlled conditions to close the oxazoline ring.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Picolinic acid + isobutyl chloroformate + base (N-methylmorpholine) at 0 °C | Formation of activated ester intermediate |

| 2 | Addition of amino alcohol (isobutyl-substituted) | Amidation to form amide intermediate |

| 3 | Cyclization (acid catalysis or heating) | Formation of dihydrooxazole ring |

This method is advantageous for its use of commercially available starting materials and amenability to multi-gram scale synthesis with good overall yields (~64% reported for related ligands).

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has shown promise in medicinal chemistry due to its ability to modulate enzyme activities. Research indicates that it can inhibit enzymes involved in fibrotic tissue formation, suggesting potential therapeutic applications against fibrosis. Additionally, its structural features may allow it to act as an anticancer agent by targeting specific cellular pathways.

Biological Studies

The compound's structural characteristics make it suitable for studying enzyme interactions and binding affinities. Its ability to engage in π-π stacking interactions and hydrogen bonding enhances its binding specificity towards various enzymes or receptors. This property is crucial in drug design, where understanding the interaction between compounds and biological targets is essential for developing effective therapeutics.

Materials Science

In materials science, 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can be utilized in the synthesis of specialty chemicals and materials with unique properties. Its reactivity allows it to serve as a building block for more complex heterocyclic compounds. The versatility of this compound makes it applicable in various industrial processes.

Case Study 1: Antifibrotic Activity

A study examined the antifibrotic properties of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole by evaluating its effect on specific enzymes involved in fibrosis. The results indicated that the compound significantly inhibited enzyme activity, suggesting its potential as a therapeutic agent against fibrotic diseases.

Case Study 2: Anticancer Potential

In another investigation, derivatives of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole were tested for anticancer activity. The findings revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting the compound's potential role in cancer therapy.

Mechanism of Action

The mechanism by which 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the oxazole ring may engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chiral dihydrooxazole ligands are widely utilized in asymmetric synthesis due to their ability to coordinate transition metals and induce enantioselectivity. Below is a systematic comparison of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole with structurally related compounds:

Table 1: Structural and Functional Comparison of Dihydrooxazole Ligands

Key Differences and Trends

Steric Effects: The tert-butyl substituent (e.g., in L1) provides greater steric hindrance compared to isobutyl or isopropyl, enhancing enantioselectivity in Pd-catalyzed reactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., 5-CF₃ in ) increase the electrophilicity of the pyridine ring, which may stabilize metal complexes during catalysis.

- 6-Methylpyridine derivatives (e.g., 199277-80-0) offer a balance of steric and electronic tuning for specific catalytic pathways .

Synthetic Accessibility: The synthesis of L1 (tert-butyl variant) is well-documented, involving cyclization using NaOMe in methanol (72% yield) . 4-Isobutyl derivatives face challenges in purification due to sensitivity to silica gel chromatography, requiring alternative methods like inert atmosphere handling .

Catalytic Performance: L1 demonstrates superior enantioselectivity (up to 99% ee) in asymmetric C-H activation compared to less bulky analogs .

Stability and Handling

Biological Activity

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features both pyridine and oxazole rings, which contribute to its unique properties and reactivity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is , with a molecular weight of approximately 204.27 g/mol. The structure includes a pyridine ring and an oxazole ring, which are significant for its biological interactions.

Synthesis

The synthesis of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves cyclization reactions. One common method includes the reaction of 2-(pyridin-2-yl)acetonitrile with isobutylamine under acidic conditions, often utilizing catalysts such as p-toluenesulfonic acid at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exhibit antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Notably, derivatives containing similar heterocyclic structures have demonstrated significant antiproliferative effects against glioblastoma cell lines. For example, compounds with similar frameworks inhibited Src family kinases (SFKs), which are crucial in cancer progression .

The biological activity of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The pyridine ring can interact with receptors, altering their activity.

- Cellular Process Disruption : The oxazole ring can participate in hydrogen bonding and other interactions that disrupt normal cellular processes .

Study on Anticancer Activity

A study assessed the effects of related compounds on glioblastoma multiforme (GBM) cell lines. Compounds with a similar structure to 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole showed effective inhibition of cell proliferation and induced apoptosis through SFK inhibition .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U87 | 0.5 | SFK Inhibition |

| Compound B | U251 | 0.7 | SFK Inhibition |

| 4-Isobutyl... | T98G | 0.6 | SFK Inhibition |

Study on Antimicrobial Activity

In another study, derivatives were tested against multiple bacterial strains. Results indicated that certain modifications to the oxazole ring enhanced antimicrobial efficacy significantly compared to unmodified versions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, and what key reaction parameters influence yield?

- Methodological Answer : Cyclocondensation reactions between substituted amidines and α-haloketones are commonly employed for oxazole derivatives. For example, imidazole syntheses (e.g., tri-substituted imidazoles) often use ammonium acetate as a catalyst and ethanol as a solvent under reflux conditions . Key parameters include reaction temperature (60–100°C), stoichiometric ratios of precursors, and catalyst choice (e.g., ZnCl₂ for Lewis acid-mediated cyclization). Optimization via Design of Experiments (DoE) can systematically address yield variations.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole?

- Methodological Answer : Multidimensional NMR (¹H, ¹³C, COSY, HSQC) resolves proton environments and carbon connectivity, particularly distinguishing dihydrooxazole ring protons (δ 4.0–5.0 ppm) and pyridinyl aromatic signals. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous stereochemical validation, as demonstrated for analogous dihydrooxazole derivatives . IR spectroscopy further corroborates functional groups (e.g., C=N stretch ~1650 cm⁻¹).

Q. What are the known chemical reactivities of the oxazole and pyridine rings in this compound, and how do they influence derivatization?

- Methodological Answer : The oxazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen, while the pyridine moiety participates in coordination chemistry (e.g., metal complexation) or nucleophilic aromatic substitution under acidic conditions. Derivatization strategies include:

- Oxazole : Alkylation/acylation at the nitrogen or ring-opening via hydrolysis to form amides.

- Pyridine : Functionalization via Pd-catalyzed cross-coupling (Suzuki, Heck) to introduce aryl/heteroaryl groups, as seen in pyridinyl-imidazole hybrids .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects, while databases like PISTACHIO and REAXYS predict metabolic pathways or degradation products . For stability, compute bond dissociation energies (BDEs) to identify labile bonds under thermal/oxidative stress.

Q. What strategies resolve contradictions between theoretical calculations and experimental data (e.g., spectroscopic anomalies) for this compound?

- Methodological Answer : Cross-validate computational predictions with experimental techniques:

- Spectroscopic mismatches : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts or employ 2D-NMR to resolve overlapping signals.

- Reactivity disagreements : Use kinetic studies (e.g., time-resolved IR) to compare theoretical activation energies with observed reaction rates. Case studies on imidazole derivatives highlight iterative refinement of computational models .

Q. How can asymmetric synthesis be applied to produce enantiomerically pure forms of this compound, and what catalysts are effective?

- Methodological Answer : Chiral oxazoline ligands (e.g., (R)-BINAP) or organocatalysts (e.g., proline derivatives) enable enantioselective cyclization. For example, (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole was synthesized using chiral auxiliaries, achieving >90% enantiomeric excess (ee) via HPLC with chiral stationary phases . Asymmetric hydrogenation or kinetic resolution (e.g., lipase-mediated) are alternative strategies.

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets using molecular docking?

- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) model binding affinities to enzymes or receptors. For instance, oxazolo[4,5-b]pyridines show anti-inflammatory activity by inhibiting COX-2 via π-π stacking and hydrogen bonding . Mutagenesis studies (e.g., Ala-scanning) validate predicted binding residues, while MD simulations assess complex stability over time.

Q. What in vitro biological assays are appropriate for initial evaluation of this compound's bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, as done for pyrazole-isoxazole derivatives .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase for neurodegenerative applications).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.